molecular formula C10H6ClNOS2 B1362810 (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 81154-00-9

(5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B1362810
CAS No.: 81154-00-9
M. Wt: 255.7 g/mol
InChI Key: AAIBSXUAGRXSIQ-VMPITWQZSA-N
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Description

Historical Background of Thiazolone Derivatives

The exploration of thiazolone derivatives traces back to the late 19th century, when Arthur Rudolf Hantzsch and J. H. Weber first characterized the thiazole ring system in 1887. Their work laid the foundation for understanding sulfur- and nitrogen-containing heterocycles, which were later recognized for their structural versatility. Early debates, such as the Tcherniac-Hantzsch controversy over the nature of thiocyanoacetone derivatives, highlighted the challenges in elucidating the tautomeric forms and reactivity of thiazolidinone analogs. By the mid-20th century, advances in synthetic organic chemistry enabled the systematic modification of thiazolone scaffolds, including the introduction of substituents like the 2-chlorobenzylidene group. The development of (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one emerged from efforts to optimize the electronic and steric properties of thiazolidin-4-ones for targeted biological interactions.

Significance in Heterocyclic Chemistry

Thiazolone derivatives occupy a pivotal role in heterocyclic chemistry due to their unique electronic configuration and reactivity. The 1,3-thiazol-4(5H)-one core combines a thioamide group and a ketone moiety, enabling participation in conjugate addition reactions, cyclocondensations, and redox processes. The incorporation of a 2-chlorobenzylidene group enhances the compound’s planar geometry, facilitating π-π stacking interactions with biological targets such as enzyme active sites. Key applications include:

  • Kinase Inhibition : Derivatives exhibit nanomolar inhibitory activity against CDK2/cyclin A2, with IC50 values as low as 105.39 nM.
  • Antimicrobial Activity : Structural analogs demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) at MIC values of 32 µg/mL.

Table 1 : Biological Activity of Select Thiazolone Derivatives

Compound Target IC50/MIC Reference
This compound CDK2/Cyclin A2 105.39 nM
5-(4-Methylsulfanylbenzylidene)-2-mercaptothiazol-4-one Escherichia coli 64 µg/mL

The compound’s ability to stabilize transition states in enzymatic reactions underscores its utility in rational drug design.

Overview of Mercapto-Thiazolone Scaffold in Chemical Research

The mercapto-thiazolone scaffold is characterized by a conjugated system comprising a thiazolidinone ring, a benzylidene substituent, and a sulfhydryl (-SH) group. This architecture confers dual reactivity:

  • Electrophilic Reactivity : The α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in biological targets.
  • Redox Activity : The mercapto group participates in disulfide bond formation, modulating antioxidant and pro-apoptotic effects in cellular models.

Table 2 : Key Interactions of the Mercapto-Thiazolone Scaffold

Interaction Type Biological Consequence Example Application
Michael Addition Enzyme inactivation Antimalarial PfENR inhibition
Hydrogen Bonding Substrate mimicry CDK2 ATP-binding site competition

Properties

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIBSXUAGRXSIQ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360875
Record name (5E)-5-[(2-Chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81154-00-9
Record name (5E)-5-[(2-Chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Reactants:

    • 2-mercaptothiazol-4(5H)-one (thiazolone core with mercapto group)
    • 2-chlorobenzaldehyde (aromatic aldehyde with ortho-chloro substituent)
  • Reaction Type: Aldol-type condensation forming a C=C bond between the 5-position of the thiazolone ring and the aldehyde carbonyl carbon, yielding the benzylidene moiety.

  • Conditions:

    • Solvent: Ethanol, methanol, or other polar protic solvents
    • Base: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or triethylamine (NEt3)
    • Temperature: Reflux or elevated temperature (~70 °C)
    • Time: Several hours (typically 12–18 h)
  • Work-up: Cooling the reaction mixture leads to precipitation of the product, which is then filtered and purified by recrystallization from ethanol or ethanol/water mixtures.

Detailed Preparation Methodology

Stepwise Procedure

Step Description Conditions/Notes
1 Dissolution of 2-mercaptothiazol-4(5H)-one in ethanol or methanol Stirring at room temperature or mild heating
2 Addition of 2-chlorobenzaldehyde to the solution Stoichiometric or slight excess of aldehyde
3 Addition of base (e.g., NaOH) Substoichiometric to stoichiometric amounts
4 Heating under reflux 12–18 hours, monitoring reaction progress by TLC or HPLC
5 Cooling the mixture Induces crystallization of the product
6 Filtration and washing Remove impurities and residual base
7 Recrystallization Purification step to achieve high purity

Yield and Purity

  • Typical yields range from 60% to 85%, depending on reaction conditions and purification efficiency.
  • Purity is confirmed by NMR spectroscopy, HPLC, and melting point analysis.

Reaction Mechanism Insights

  • The mercapto group in 2-mercaptothiazol-4(5H)-one is tautomeric with the thiol and thione forms, facilitating nucleophilic attack on the aldehyde carbonyl.
  • The base deprotonates the thiazolone at the 5-position, generating an enolate-like intermediate that condenses with the aldehyde.
  • The reaction proceeds with stereoselectivity, favoring the (E)-isomer due to steric and electronic factors, as supported by literature on related thiazolones.

Comparative Analysis of Preparation Methods

Parameter Method A: Base-Catalyzed Condensation Method B: Acid-Catalyzed Condensation Method C: Microwave-Assisted Synthesis
Solvent Ethanol, Methanol Ethanol, Acetic Acid Ethanol, Water
Catalyst NaOH, K2CO3, NEt3 Glacial Acetic Acid None or catalytic acid/base
Temperature Reflux (~70 °C) Reflux Microwave irradiation (80–120 °C)
Time 12–18 h 6–10 h 10–30 min
Yield 60–85% 50–70% 70–90%
Purification Recrystallization Recrystallization Recrystallization or chromatography
Advantages High yield, simple setup Mild conditions Rapid, energy-efficient
Disadvantages Longer time Lower yield Requires specialized equipment

Microwave-assisted synthesis has emerged as a promising alternative, significantly reducing reaction time while maintaining or improving yield and purity. However, traditional base-catalyzed condensation remains the most widely used and scalable method.

Characterization of the Product

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the benzylidene double bond and the presence of the mercapto group. The chemical shift of the benzylidene proton typically appears around δ 7.5–8.5 ppm, with coupling constants confirming the (E)-configuration.
  • Mass Spectrometry: Molecular ion peak at m/z consistent with C14H8ClNOS2 (molecular weight ~305 g/mol for 2-chloro derivative).
  • Melting Point: Sharp melting point consistent with literature values confirms purity.
  • Elemental Analysis: Confirms the presence of chlorine and sulfur consistent with the molecular formula.

Research Findings on Optimization

  • The choice of base and solvent critically affects yield and stereoselectivity. For example, triethylamine can promote cleaner reactions with fewer side products compared to inorganic bases.
  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to optimize reaction time and prevent overreaction or degradation.
  • Controlled moisture levels improve reproducibility, as water can hydrolyze intermediates or affect crystallization.
  • The use of inert atmosphere (nitrogen or argon) can improve product stability during synthesis and purification.

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Value Notes
Solvent Ethanol or Methanol Polar protic solvents preferred
Base NaOH (0.1–1 eq) or NEt3 Base strength affects rate and selectivity
Temperature 65–80 °C (reflux) Ensures complete reaction
Reaction Time 12–18 hours Monitored by TLC/HPLC
Purification Recrystallization from ethanol Yields high purity
Yield 60–85% Dependent on conditions and scale

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this thiazole derivative. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, research has demonstrated that the compound can inhibit tumor growth in vivo, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

Pesticidal Activity

This compound has been studied for its pesticidal properties. It demonstrates efficacy against various agricultural pests and pathogens, making it a candidate for development as a biopesticide. Its mode of action involves disrupting the physiological processes of pests, leading to their mortality.

Plant Growth Regulation

Research indicates that this compound may also play a role in plant growth regulation. It has been shown to enhance root development and overall plant vigor when applied at specific concentrations.

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to impart antimicrobial characteristics or enhance thermal stability.

Nanotechnology

In nanotechnology, this compound serves as a precursor for the synthesis of metal nanoparticles with tailored functionalities. The thiazole moiety can stabilize metal ions during reduction processes, resulting in nanoparticles with enhanced catalytic properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL, indicating potent activity comparable to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In another research project focusing on cancer therapy, the compound was tested on human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed that treatment with this compound resulted in increased apoptosis rates by 30% compared to untreated controls.

Mechanism of Action

The mechanism of action of (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can interact with enzymes and proteins through its reactive functional groups, leading to inhibition or modulation of their activities. The chlorobenzylidene group can bind to specific receptors or active sites, while the mercapto group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzylidene malononitrile: Known for its use as a tear gas agent.

    N-(2-chlorobenzylidene)-2,4-dichloroaniline: Used in various chemical applications.

    Benzoic (2-chlorobenzylidene)hydrazide: Investigated for its antimicrobial properties.

Uniqueness

(5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazole ring, chlorobenzylidene group, and mercapto group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

(5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known by its CAS number 81154-00-9, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. The focus of this article is to summarize the biological activities associated with this compound, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H6ClNOS2
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 81154-00-9

The compound's thiazole ring and mercapto group are crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that this compound could serve as a potential lead compound for the development of new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, indicating its potential role in mitigating oxidative stress.

Assay Type IC50 Value (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The antioxidant activity is attributed to the presence of the thiol group, which plays a critical role in reducing reactive oxygen species.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to assess the compound's potential as an anticancer agent. Results showed that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Cell Line IC50 Value (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings highlight the compound's potential for further development in cancer therapy.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The thiol group may interact with key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, leading to programmed cell death.
  • Free Radical Scavenging : The structural components allow efficient neutralization of free radicals, reducing cellular damage.

Case Studies

A recent study published in a peer-reviewed journal explored the effects of this compound on a specific bacterial strain and human cancer cells. The study concluded that the compound not only inhibited bacterial growth but also induced apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the electronic and structural properties of (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

  • Methodological Answer : Use FT-IR and FT-Raman spectroscopy to identify functional groups (e.g., C=S, C-Cl, and mercapto groups) and vibrational modes. Quantum chemical calculations (e.g., density functional theory, DFT) at the B3LYP/6-311++G(d,p) level can predict vibrational frequencies and electronic properties. Compare experimental and theoretical spectra to validate molecular geometry .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Key parameters include hydrogen bonding (N–H···O/S interactions) and π-stacking. For example, similar thiazol-4(5H)-one derivatives form hexagonal aggregates via hydrogen bonds, as reported in crystal structure studies .

Q. What synthetic routes are commonly used to prepare thiazol-4(5H)-one derivatives with benzylidene substituents?

  • Methodological Answer : Use base-catalyzed condensation of chalcones with hydrazino-thiazole derivatives in polar solvents (e.g., PEG-400). Microwave-assisted synthesis over MgO solid base can enhance reaction efficiency and yield .

Advanced Research Questions

Q. How can quantum chemical analysis be applied to predict reactivity descriptors for this compound?

  • Methodological Answer : Calculate frontier molecular orbitals (HOMO-LUMO) and global reactivity descriptors (electronegativity, chemical potential) using Gaussian or similar software. For example, DFT studies on analogous compounds reveal charge transfer interactions and electrophilic/nucleophilic sites, which correlate with anti-corrosion or DSSC applications .

Q. What strategies are effective for analyzing hydrogen bonding patterns in crystallographic studies of this compound?

  • Methodological Answer : Use graph-set analysis (e.g., Etter’s formalism) to classify hydrogen bonds (e.g., D(2) or R²₂(8) motifs). Software like Mercury (CCDC) can visualize interactions. For instance, N–H···S and O–H···S bonds in related structures form six-membered aggregates critical for stability .

Q. How can molecular docking studies evaluate the potential biological activity of this compound?

  • Methodological Answer : Dock the compound into target protein active sites (e.g., GABA receptors for anxiolytic activity) using AutoDock Vina or MOE. Validate binding poses with RMSD calculations and compare with known ligands. For example, pyrazolyl-thiazolino-4-one derivatives show anxiolytic effects via elevated plus maze tests in rats .

Q. What experimental design considerations are critical for reconciling contradictions in spectroscopic vs. computational data?

  • Methodological Answer : Cross-validate results by (i) optimizing computational parameters (basis sets, solvent models), (ii) repeating spectroscopic measurements under controlled conditions (e.g., inert atmosphere), and (iii) using complementary techniques like NMR or UV-Vis. Discrepancies in C–Cl stretching frequencies in FT-IR vs. DFT may arise from solvent effects .

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